H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH

GPIIb/IIIa Integrin αIIbβ3 Platelet Adhesion

Fibronectin Fragment (1377-1388) is the only FN peptide with a precisely mapped minimal RGD-independent GPIIb/IIIa (αIIbβ3) binding epitope (His1377–Ile1382). It binds a unique, non-competitive interface distinct from RGD-dependent and C-terminal heparin-binding sites. IC50 104 ± 19 µM provides a validated benchmark for SAR campaigns. Supplied lyophilized, ≥95% HPLC. The definitive probe for dissecting RGD-dependent vs. RGD-independent platelet activation. Do not substitute Fragment (1371-1382) or RGDS—they target different GPIIb/IIIa sites, invalidating cross-comparisons.

Molecular Formula C56H97N19O20
Molecular Weight 1356.5 g/mol
CAS No. 162257-99-0
Cat. No. B1495794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH
CAS162257-99-0
Molecular FormulaC56H97N19O20
Molecular Weight1356.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N
InChIInChI=1S/C56H97N19O20/c1-10-25(6)40(72-51(90)37(21-77)71-47(86)34(17-38(58)81)67-45(84)31(12-11-13-63-56(60)61)65-50(89)36(20-76)70-44(83)30(57)16-29-19-62-22-64-29)52(91)74-42(27(8)79)54(93)68-33(15-24(4)5)48(87)73-41(26(7)78)53(92)69-35(18-39(59)82)46(85)66-32(14-23(2)3)49(88)75-43(28(9)80)55(94)95/h19,22-28,30-37,40-43,76-80H,10-18,20-21,57H2,1-9H3,(H2,58,81)(H2,59,82)(H,62,64)(H,65,89)(H,66,85)(H,67,84)(H,68,93)(H,69,92)(H,70,83)(H,71,86)(H,72,90)(H,73,87)(H,74,91)(H,75,88)(H,94,95)(H4,60,61,63)/t25-,26+,27+,28+,30-,31-,32-,33-,34-,35-,36-,37-,40-,41-,42-,43-/m0/s1
InChIKeyKKWIXNMQTTUKIL-KIUKBXSCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibronectin Fragment (1377-1388) CAS 162257-99-0: Identity, Class, and Core Procurement Specifications


Fibronectin Fragment (1377-1388), sequence H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH (single-letter: HSRNSITLTNLT; molecular formula C56H97N19O20; molecular weight 1356.5 Da), is a 13-amino acid synthetic peptide corresponding to residues 1377–1388 of the human fibronectin (FN1) cell-binding domain [1][2]. It belongs to the class of RGD-independent platelet glycoprotein IIb/IIIa (integrin αIIbβ3) recognition peptides and is commercially supplied as a lyophilized powder at ≥95% HPLC purity with recommended storage at −20°C [2]. The compound is catalogued under Adhesion Molecules & Extracellular Matrix Proteins and Hematology/Cardiovascular research categories, and is intended exclusively for laboratory research use [2].

Why Fibronectin Fragment (1377-1388) Cannot Be Interchanged with Other Fibronectin-Derived GPIIb/IIIa Peptides


Fibronectin contains at least three structurally and mechanistically distinct GPIIb/IIIa binding regions: the RGD-dependent site (repeat III-10), the RGD-independent cell-binding domain site (residues Ile1359–Ser1436, encompassing Fragment 1377-1388), and the RGD-independent C-terminal heparin-binding domain site (residues Ala1597–Glu1963) [1][2]. Within the cell-binding domain alone, overlapping 12-residue peptides (1371–1382 and 1377–1388) display quantitatively different IC50 values (95 vs. 104 µM) [1]. Even more critically, the C-terminal 29-kDa fragment binding to GPIIb/IIIa is not inhibited by cell-binding domain peptides or RGDS, demonstrating that these fragments target physically distinct, non-competitive receptor sites [2][3]. Consequently, substituting one fibronectin fragment for another changes both the binding site targeted on GPIIb/IIIa and the quantitative potency, invalidating cross-comparisons and potentially confounding experimental interpretation.

Quantitative Differentiation Evidence for Fibronectin Fragment (1377-1388) CAS 162257-99-0 Against Closest Comparators


Direct Head-to-Head GPIIb/IIIa Binding Inhibition: Fragment (1377-1388) vs. Fragment (1371-1382)

In the definitive epitope-mapping study by Mohri et al. (1995), Fibronectin Fragment (1377-1388) was tested side-by-side against its immediate overlapping neighbor, Fibronectin Fragment (1371-1382) (sequence RQDRVFHSRNSI; CAS 174063-90-2), for inhibition of 125I-labeled fibronectin binding to thrombin-stimulated washed human platelets. Fragment (1377-1388) exhibited an IC50 of 104 ± 19 µM, while Fragment (1371-1382) showed an IC50 of 95 ± 16 µM [1]. Both are 12-residue RGD-lacking peptides overlapping by six residues, yet the shift in register produces a measurable ~9% difference in mean inhibitory potency, attributable to the inclusion of the critical His1377–Ile1382 minimal binding epitope within the 1377-1388 sequence [1].

GPIIb/IIIa Integrin αIIbβ3 Platelet Adhesion Fibronectin Binding Assay

Mechanism-Based Differentiation: RGD-Independent Binding Mode vs. Classical RGD-Containing GPIIb/IIIa Antagonists

Fragment (1377-1388) binds GPIIb/IIIa via an RGD-independent mechanism fundamentally distinct from classical RGD-containing peptide antagonists. The RGD-independent binding site was localized to residues His1377–Ile1382 within this fragment [1]. For comparison, the linear RGD-containing peptide GRGDSPA inhibits fibronectin binding to GPIIb/IIIa with an IC50 of 8.1 ± 0.9 µM (Tanabe et al., 1993) [2] or 3.75 µM (Mohri & Ohkubo, 1993) [3], representing approximately 13- to 28-fold greater potency than Fragment (1377-1388) (IC50 = 104 µM). The cyclic RGD peptide c(GRGDSPA) is even more potent, with an IC50 of 0.223 µM for fibronectin binding inhibition (~466-fold more potent) [3]. Critically, the C-terminal 29-kDa fibronectin fragment's binding to GPIIb/IIIa—which Fragment (1377-1388) does not inhibit—was not blocked by RGDS, confirming separate binding sites [4][5]. This mechanistic divergence means that Fragment (1377-1388) and RGD peptides are not interchangeable probes; they interrogate different GPIIb/IIIa activation states and binding interfaces.

RGD-Independent Integrin Signaling Thrombosis Mechanism Platelet GPIIb/IIIa

Domain-Specific Binding Site: Cell-Binding Domain Fragment (1377-1388) vs. C-Terminal Heparin-Binding Domain Fragment (1704-1718)

Fibronectin harbors two distinct RGD-independent GPIIb/IIIa binding regions: (i) the cell-binding domain (Ile1359–Ser1436) containing residues 1377–1388, and (ii) the C-terminal heparin-binding domain (Ala1597–Glu1963) containing the 29-kDa fragment binding site localized to residues Ala1704–Glu1718 [1][2]. The KAKENHI research summary by Mohri (1995) explicitly states that 'binding of 29kDa fragment of fibronectin to GPIIb/IIIa was not inhibited by RGDS peptide and the peptides in the cell-binding domain,' demonstrating that Fragment (1377-1388) and Fragment (1704-1718) target non-overlapping, functionally independent receptor interfaces [1]. The 29-kDa fragment inhibits fibronectin binding with an IC50 of 1.5 ± 0.4 µM (~70-fold more potent than Fragment 1377-1388) [3], but because the two sites do not cross-compete, the potency difference cannot be interpreted as a simple efficacy ranking—rather, these fragments serve entirely different experimental purposes.

Fibronectin Domains Heparin-Binding Domain Integrin αIIbβ3 Binding Site Topology

Functional Consequence: Dual Inhibition of Fibrinogen Binding and ADP-Induced Platelet Aggregation

Fragment (1377-1388) not only inhibits fibronectin binding to GPIIb/IIIa but also blocks fibrinogen binding to the same receptor and suppresses ADP-induced platelet aggregation [1][2]. For quantitative context, RGDS inhibits fibrinogen binding to GPIIb/IIIa with an IC50 of 17 ± 1.6 µM [3], while Fragment (1377-1388) achieves this through its RGD-independent site—the exact IC50 for fibrinogen binding inhibition by Fragment (1377-1388) was not numerically reported, but the functional consequence (platelet aggregation blockade) was demonstrated qualitatively in the same study that established its fibronectin-binding IC50 [1]. For comparison at the functional level, native fibronectin blocks thrombin-induced platelet aggregation with an IC50 of 0.95 µM, while linear GRGDSPA achieves this at 190 µM [4], illustrating that potency at the fibronectin-binding level does not linearly translate to anti-aggregatory potency, which depends on the specific receptor interface engaged.

Platelet Aggregation Fibrinogen Binding ADP-Induced Activation Antithrombotic Probe

Minimal Pharmacophore Definition: The His1377–Ile1382 Core Binding Epitope Within Fragment (1377-1388)

The Mohri et al. (1995) study systematically narrowed the RGD-independent GPIIb/IIIa binding site to a 6-residue core: His1377-Ser-Arg-Asn-Ser-Ile1382, which is fully contained within the 12-residue Fragment (1377-1388) [1]. In contrast, the overlapping Fragment (1371-1382) (RQDRVFHSRNSI) does not encompass the complete minimal epitope because its register shift truncates the C-terminal portion of the core. The N-terminal histidine (His1377) and arginine (Arg1378) at positions 1–2 of the core distinguish this motif from the aspartate-centered RGD paradigm and resemble the cationic-aromatic character seen in other non-canonical integrin recognition sequences [1]. The single-letter core HSRNSI (6 residues, MW ~697 Da) represents a substantially smaller pharmacophore than the full 12-residue fragment, providing a rational starting point for analog design.

Epitope Mapping Minimal Active Sequence GPIIb/IIIa Recognition Peptide Pharmacophore

Physicochemical and Procurement Specifications: Fragment (1377-1388) vs. Fragment (1371-1382) Side-by-Side

At the procurement level, Fibronectin Fragment (1377-1388) (CAS 162257-99-0) and its closest analog Fragment (1371-1382) (CAS 174063-90-2) differ in molecular weight (1356.50 vs. 1464.61 Da), molecular formula (C56H97N19O20 vs. C59H101N25O19), and amino acid composition [1]. Fragment (1377-1388) contains a higher proportion of Ser/Thr/Asn residues (69% combined) and lacks the Asp and Phe residues present in Fragment (1371-1382), conferring different hydrophilicity and solubility profiles . Commercially, Fragment (1377-1388) is routinely supplied at >95% HPLC purity (with options up to 98%) as a lyophilized powder requiring storage at −20°C protected from light and moisture [1]. The predicted LogP of −4.66 [2] indicates high aqueous solubility, which may simplify stock solution preparation relative to more hydrophobic fibronectin fragments.

Peptide Procurement Molecular Weight HPLC Purity Peptide Solubility

Verified Research Application Scenarios for Fibronectin Fragment (1377-1388) CAS 162257-99-0


RGD-Independent Platelet GPIIb/IIIa Activation Mechanism Studies

Fragment (1377-1388) is the only fibronectin-derived 12-residue peptide for which the minimal RGD-independent GPIIb/IIIa binding epitope (His1377–Ile1382) has been precisely mapped through systematic overlapping peptide analysis [1]. Its RGD-independent mechanism, combined with demonstrated inhibition of both fibronectin and fibrinogen binding to GPIIb/IIIa, makes it an essential probe for distinguishing RGD-dependent from RGD-independent platelet activation pathways. The C-terminal 29-kDa fragment does not cross-compete with Fragment (1377-1388) for GPIIb/IIIa binding [2], confirming that this peptide interrogates a unique receptor interface. Experimental designs comparing Fragment (1377-1388) with linear GRGDSPA (IC50 3.75–8.1 µM) can pharmacologically dissect the two binding modes within a single study [3][4].

Fibronectin Domain-Specific Integrin αIIbβ3 Binding Site Mapping

Fragment (1377-1388) specifically represents the cell-binding domain (Ile1359–Ser1436) RGD-independent site, as distinct from the C-terminal heparin-binding domain site (Ala1704–Glu1718). Because peptides from these two domains do not mutually inhibit each other's binding to GPIIb/IIIa [1][2], Fragment (1377-1388) is the appropriate tool for experiments focused on the cell-binding domain contribution—such as competitive binding assays using recombinant cell-binding domain proteins or site-directed mutagenesis studies of the His1377–Ile1382 region. Procurement of Fragment (1371-1382) (IC50 95 µM) would shift the register and alter the epitope coverage, potentially missing critical C-terminal flanking residues that contribute to the full pharmacophore [1].

Anti-Platelet Drug Discovery: RGD-Independent GPIIb/IIIa Antagonist Screening Control

In screening campaigns for novel GPIIb/IIIa antagonists, Fragment (1377-1388) serves as a validated RGD-independent control peptide, enabling counterscreening to identify compounds that selectively inhibit the RGD-independent pathway without affecting RGD-dependent fibrinogen binding. Its IC50 of 104 ± 19 µM for fibronectin binding inhibition [1] provides a defined benchmark against which to measure the potency improvement of derivative peptides or small-molecule mimetics targeting the His1377–Ile1382 binding interface. The peptide also inhibits ADP-induced platelet aggregation [1], offering a functional readout orthogonal to the binding assay, though its relatively low potency (high µM range) limits its utility to in vitro mechanistic studies rather than in vivo pharmacology.

Peptide Structure-Activity Relationship (SAR) and Truncation Studies Targeting the HSRNSI Core

The 6-residue minimal core HSRNSI (His1377–Ile1382) identified within Fragment (1377-1388) [1] provides a defined pharmacophore starting point for SAR campaigns. Researchers can procure the full-length Fragment (1377-1388) and systematically truncate or perform alanine-scanning mutagenesis to determine the contribution of each residue to GPIIb/IIIa binding affinity. The commercial availability of the peptide at >95% HPLC purity with defined storage conditions (−20°C, protected from light and moisture) [5] ensures consistent quality across replicate SAR experiments. The predicted high aqueous solubility (LogP −4.66) [6] facilitates preparation of concentrated stock solutions for dose-response studies.

Quote Request

Request a Quote for H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.